4-(Carboxymethyl)cyclohexane-1-carboxylic acid

pKa carboxylic acid acidity structure-property relationship

4-(Carboxymethyl)cyclohexane-1-carboxylic acid is a cyclohexane-based dicarboxylic acid (C₉H₁₄O₄, MW 186.20) substituted at the 1-position with a carboxy group and at the 4-position with a carboxymethyl (-CH₂COOH) side chain. Calculated properties include an acid dissociation constant (pKa) of 4.03, a logP of 1.30, a topological polar surface area of 74.6 Ų, and three rotatable bonds.

Molecular Formula C9H14O4
Molecular Weight 186.2 g/mol
CAS No. 105836-76-8
Cat. No. B3078997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Carboxymethyl)cyclohexane-1-carboxylic acid
CAS105836-76-8
Molecular FormulaC9H14O4
Molecular Weight186.2 g/mol
Structural Identifiers
SMILESC1CC(CCC1CC(=O)O)C(=O)O
InChIInChI=1S/C9H14O4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h6-7H,1-5H2,(H,10,11)(H,12,13)
InChIKeyQGKVYFAUKUVYKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Carboxymethyl)cyclohexane-1-carboxylic acid (CAS 105836-76-8): Physicochemical Profile and Industrial Relevance


4-(Carboxymethyl)cyclohexane-1-carboxylic acid is a cyclohexane-based dicarboxylic acid (C₉H₁₄O₄, MW 186.20) substituted at the 1-position with a carboxy group and at the 4-position with a carboxymethyl (-CH₂COOH) side chain [1]. Calculated properties include an acid dissociation constant (pKa) of 4.03, a logP of 1.30, a topological polar surface area of 74.6 Ų, and three rotatable bonds [1]. The compound is recognized as a versatile synthetic intermediate—convertible to acyl chlorides, amides, and esters—and is cited as an important precursor for liquid crystal materials [2].

Why 4-(Carboxymethyl)cyclohexane-1-carboxylic acid Cannot Be Replaced by Generic Cyclohexane Dicarboxylic Acids


Although cyclohexane-1,4-dicarboxylic acid (CHDA, CAS 1076-97-7) shares a 1,4-substitution pattern on the cyclohexane ring, the insertion of a methylene spacer (-CH₂-) between the ring and one carboxyl group in 4-(carboxymethyl)cyclohexane-1-carboxylic acid alters three critical parameters that preclude simple interchange: (i) the pKa is raised by approximately 0.13 log units (4.03 vs. 3.90, calculated under the same methodology [1][2]), reflecting reduced acidity; (ii) the logP is increased by 0.19 units (1.30 vs. 1.11 [1][2]), indicating greater lipophilicity; and (iii) the effective linker arm length between the two carboxyl moieties is extended by one C–C bond (~1.5 Å). These quantitative differences affect reactivity in esterification and amidation, solubility in organic media, and the spatial geometry of assembled architectures such as metal-organic frameworks (MOFs) and PROTAC linkers.

Quantitative Differentiation Evidence for 4-(Carboxymethyl)cyclohexane-1-carboxylic acid Against Closest Analogs


Acidity Modulation: pKa Shift of +0.13 vs. Cyclohexane-1,4-dicarboxylic acid

The target compound exhibits a calculated pKa of 4.03 (JChem prediction), compared to 3.90 for cyclohexane-1,4-dicarboxylic acid (CHDA) computed under identical methodology [1][2]. The +0.13 log unit shift is attributable to the electron-donating inductive effect of the methylene spacer, which attenuates the electron-withdrawing influence of the cyclohexane ring on the carboxymethyl carboxyl group. Experimentally, trans-1,4-cyclohexanedicarboxylic acid has been reported with pK₁ 4.18 and pK₂ 5.42 (at 16 °C) [3].

pKa carboxylic acid acidity structure-property relationship

Lipophilicity Increase: LogP +0.19 vs. Cyclohexane-1,4-dicarboxylic acid

The target compound has a calculated logP of 1.30 (JChem), while cyclohexane-1,4-dicarboxylic acid yields a calculated logP of 1.11 under the same prediction method [1][2]. The +0.19 log unit difference corresponds to a ~1.55-fold higher octanol/water partition coefficient, driven by the additional methylene group which increases hydrophobic surface area. The logD values at pH 5.5 and pH 7.4 further differentiate the compounds: target logD (pH 5.5) = −0.97 vs. CHDA logD (pH 5.5) = −1.38; target logD (pH 7.4) = −4.45 vs. CHDA logD (pH 7.4) = −4.81 [1][2].

logP lipophilicity partition coefficient

Linker Arm Extension: One C–C Bond (~1.5 Å) Longer Than Cyclohexane-1,4-dicarboxylic acid

In 4-(carboxymethyl)cyclohexane-1-carboxylic acid, the carboxymethyl substituent introduces a methylene (-CH₂-) unit between the cyclohexane ring and the terminal carboxyl group, extending the effective carboxyl-to-carboxyl distance by approximately one C–C bond length (~1.5 Å) compared to cyclohexane-1,4-dicarboxylic acid, where both carboxyl groups are directly attached to the ring [1]. The number of freely rotatable bonds is three for the target versus two for CHDA [1][2]. The 4-substitution pattern provides a linear, rod-like geometry that can serve as a semi-rigid aliphatic linker in PROTAC design, where linker length and rigidity are known to critically modulate ternary complex formation and degradation efficiency [3].

linker geometry spacer length MOF design PROTAC linker

Synthetic Route: Noble-Metal-Free Method with Multiparameter Purity and Yield Data

Patent CN101768074B discloses a three-step synthesis of 4-carboxymethyl cyclohexane-carboxylic acid starting from diethyl succinate [1]. Step 1 (succinyl diethyl succinate) achieves 99% purity and 64% yield; Step 2 (intermediate I) achieves 95% purity and 50% yield; Step 3 (product) yields the solid target compound (Product 1) along with a stereoisomer (Product 2) in the mother liquor after recrystallization from ethyl acetate [1]. The traditional synthesis route, which hydrogenates 4-carboxyethyl benzoic acid, requires costly noble metal catalysts and suffers from difficult starting material acquisition [1]. A commercial supplier (CymitQuimica) lists the compound at a minimum purity of 95% .

synthesis yield purity process chemistry

Positional Isomer Selectivity: 4-Substituted vs. 2-Substituted Isomer in Biological Systems

The positional isomer cis-2-(carboxymethyl)cyclohexane-1-carboxylic acid (C9H14O4, MW 186.21) has been identified as a specific metabolite in the anaerobic naphthalene degradation pathway of sulfate-reducing bacteria, where its CoA thioester undergoes enzymatic conversion by a dedicated CoA-transferase and acyl-CoA dehydrogenase [1]. The 4-substituted isomer (target compound) is not reported as a substrate in this pathway, underscoring that the substitution position on the cyclohexane ring confers distinct biological recognition and enzymatic processing. The PubChem entry for the 2-isomer (CID 557126, CAS 90612-84-3) confirms identical molecular formula but distinct InChIKey (GCGCKIUIBPEAQE-UHFFFAOYSA-N) versus the target compound (QGKVYFAUKUVYKF-UHFFFAOYSA-N) [2].

positional isomer metabolic pathway anaerobic degradation substrate specificity

Storage Stability: −20 °C Requirement Differentiates from Room-Temperature-Stable Analogs

Supplier datasheets consistently specify storage at −20 °C, dry, and protected from light for 4-(carboxymethyl)cyclohexane-1-carboxylic acid . In contrast, cyclohexane-1,4-dicarboxylic acid (both cis and trans isomers) is typically stored at room temperature under dry conditions, with melting points of 164–167 °C (cis/trans mixture) or >300 °C (trans) [1]. The lower thermal stability inferred from the −20 °C storage requirement suggests that the target compound may undergo decarboxylation, oxidation, or isomerization at ambient temperature more readily than CHDA. This has direct implications for procurement logistics, inventory management, and experimental reproducibility.

storage condition stability shelf life supply chain

Recommended Application Scenarios for 4-(Carboxymethyl)cyclohexane-1-carboxylic acid Based on Quantitative Differentiation Evidence


Semi-Rigid Aliphatic Linker for PROTAC and Heterobifunctional Degrader Design

The extended carboxyl-to-carboxyl distance (~6.5–7.0 Å) and three rotatable bonds of 4-(carboxymethyl)cyclohexane-1-carboxylic acid [1] provide a semi-rigid cyclohexane-based linker geometry distinct from the shorter, more constrained cyclohexane-1,4-dicarboxylic acid. In PROTAC development, linker length and rigidity are established determinants of ternary complex stability and target degradation efficiency; the 4-substitution pattern on the cyclohexane ring offers an intermediate flexibility profile between fully rigid aromatic linkers and fully flexible alkyl chains, enabling fine-tuning of the E3 ligase–target protein spatial relationship [2]. The compound's N-maleimide derivative (N-[4-(carboxycyclohexylmethyl)]maleimide, CAS 64987-82-2) is already commercialized as an alkyl chain-based PROTAC linker .

Liquid Crystal Intermediate for Nematic Phase Modulation

The compound is cited in patent literature as an important liquid crystal raw material intermediate (JP60258141A / EP0316715) [1]. The carboxymethyl side chain introduces a flexible spacer between the rigid cyclohexane core and the terminal mesogenic unit, which can broaden the nematic phase temperature range and lower viscosity compared to directly attached carboxyl derivatives. The increased lipophilicity (logP 1.30 vs. 1.11 for CHDA [2]) may improve miscibility with other liquid crystal components at low temperatures, a critical performance parameter for display applications operating across wide temperature ranges (−40 to +100 °C for automotive displays) [1].

Metal-Organic Framework (MOF) Building Block with Tunable Pore Geometry

The 1.5 Å longer spacer arm of 4-(carboxymethyl)cyclohexane-1-carboxylic acid, combined with its aliphatic cyclohexane backbone, offers a building block for MOFs that require larger pore apertures than those achievable with cyclohexane-1,4-dicarboxylic acid [1]. Recent reviews highlight the emerging role of cyclic aliphatic hydrocarbons as ligands in MOFs, where semi-rigid backbones derived from monocyclic aliphatic structures enable new framework topologies and sorption properties [2]. The compound's three rotatable bonds allow conformational adaptation during framework assembly, potentially yielding structures with distinct guest-accessible volumes compared to the more rigid CHDA-based MOFs [1].

Orthogonal Chemical Probe for Metabolic Pathway Studies

Because the 2-substituted positional isomer (cis-2-(carboxymethyl)cyclohexane-1-carboxylic acid) is a known intermediate in anaerobic naphthalene degradation by sulfate-reducing bacteria [1], the 4-substituted isomer serves as an orthogonal negative control or alternative substrate probe in enzymatic studies. Researchers investigating CoA-transferase and acyl-CoA dehydrogenase specificity in the naphthalene degradation pathway can employ the 4-isomer to test positional selectivity, given the distinct InChIKey identifiers (QGKVYFAUKUVYKF-UHFFFAOYSA-N for the 4-isomer vs. GCGCKIUIBPEAQE-BQBZGAKWSA-N for the cis-2-isomer [2]). This application is directly grounded in the positional isomer evidence established in Section 3.

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